![molecular formula C9H13N3O B2647498 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one CAS No. 1538024-17-7](/img/structure/B2647498.png)
1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one
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Overview
Description
The compound “1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring is attached to a piperidin-4-one group, forming a complex structure .
Molecular Structure Analysis
The molecular structure of “1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one” is likely to be complex due to the presence of the pyrazole and piperidin-4-one groups. The pyrazole group is a five-membered ring with two nitrogen atoms, while the piperidin-4-one group is a six-membered ring with one nitrogen atom and a carbonyl group .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Fused Pyran Derivatives : Compounds derived from 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one have been synthesized using microwave irradiation. These compounds exhibit potential antibacterial, antituberculosis, and antimalarial activities (Kalaria, Satasia, & Raval, 2014).
Pharmacological Studies
Cannabinoid Receptor Antagonists : Pyrazole derivatives, including those related to 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one, have been studied for their potential as cannabinoid receptor antagonists. Such compounds could help understand cannabinoid receptor binding sites and serve as pharmacological probes (Lan et al., 1999).
Molecular Interaction with CB1 Receptor : Detailed molecular studies have been conducted on compounds similar to 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one, exploring their interaction with the CB1 cannabinoid receptor. This research is critical for understanding the antagonistic activities of these compounds (Shim et al., 2002).
Therapeutic Potential
Aurora Kinase Inhibitor in Cancer Therapy : Derivatives of 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one have been identified as potential Aurora kinase inhibitors, suggesting their utility in cancer treatment. Aurora kinases are crucial in cell division, and their inhibition can be a strategic approach in cancer therapy (ヘンリー,ジェームズ, 2006).
Antiviral and Antifungal Activities : Some compounds derived from 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one have demonstrated significant antiviral and antifungal activities, indicating their potential in developing new therapeutic agents (Li et al., 2015).
Chemical Synthesis and Optimization
- Optimization of Synthesis Processes : Research has been conducted to optimize the synthesis processes of compounds related to 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one, which is crucial for large-scale production and pharmaceutical applications (Fussell et al., 2012).
Future Directions
The future directions for research on “1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in medicinal chemistry .
properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-5-4-9(10-11)12-6-2-8(13)3-7-12/h4-5H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFWFXSYWBSNGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one |
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